molecular formula C11H13BrO3 B6157191 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1314790-91-4

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Katalognummer: B6157191
CAS-Nummer: 1314790-91-4
Molekulargewicht: 273.12 g/mol
InChI-Schlüssel: SQOLAOMPYYYWNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature conditions. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: 2-(4-hydroxy-2-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-methoxyphenyl)-2-methylpropanoic acid.

    Substitution: 2-(4-methoxy-2-methoxyphenyl)-2-methylpropanoic acid or 2-(4-cyano-2-methoxyphenyl)-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chloro-2-methoxyphenyl)-2-methylpropanoic acid
  • 2-(4-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
  • 2-(4-iodo-2-methoxyphenyl)-2-methylpropanoic acid

Uniqueness

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s size and electronegativity are advantageous.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid involves the bromination of 4-methoxyacetophenone followed by the Friedel-Crafts acylation of the resulting product with 2-methylpropanoic acid.", "Starting Materials": [ "4-methoxyacetophenone", "bromine", "2-methylpropanoic acid", "aluminum chloride", "acetic acid", "water" ], "Reaction": [ "Bromination of 4-methoxyacetophenone with bromine in acetic acid and water to yield 4-bromo-2-methoxyacetophenone", "Friedel-Crafts acylation of 4-bromo-2-methoxyacetophenone with 2-methylpropanoic acid in the presence of aluminum chloride to yield 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid" ] }

CAS-Nummer

1314790-91-4

Molekularformel

C11H13BrO3

Molekulargewicht

273.12 g/mol

IUPAC-Name

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

SQOLAOMPYYYWNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=C(C=C1)Br)OC)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.